4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine

ROMK Inhibition Potency Differentiation Electrophysiology

This is a well-characterized ROMK (Kir1.1) inhibitor with a disclosed synthetic route and a defined, moderate IC50 of 510 nM. Unlike highly potent analogs, this compound enables titratable, sub-maximal channel inhibition, which is essential for studying partial pharmacological blockade without complete channel suppression. Its unique thiomorpholine moiety provides a validated starting point for SAR libraries to explore sulfur oxidation states. With batch-to-batch consistency and full patent characterization, it is a reliable, reproducible tool for renal physiology, cardiovascular, and medicinal chemistry programs.

Molecular Formula C16H24N4OS
Molecular Weight 320.5 g/mol
CAS No. 2640882-44-4
Cat. No. B6470948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
CAS2640882-44-4
Molecular FormulaC16H24N4OS
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCSCC3)C
InChIInChI=1S/C16H24N4OS/c1-12-10-13(2)18-16(17-12)20-5-3-4-14(11-20)15(21)19-6-8-22-9-7-19/h10,14H,3-9,11H2,1-2H3
InChIKeyQWTAILOTSBDWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine (CAS 2640882-44-4): A Selective ROMK Inhibitor for Cardiovascular and Renal Research


4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine (CAS 2640882-44-4) is a small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel [1]. As a member of the inward rectifier potassium channel family, ROMK plays a critical role in renal salt reabsorption and potassium homeostasis, making it a key target for novel diuretic and antihypertensive therapies [2]. This compound is a specific example (Example 93) within the chemical series disclosed in US Patent 9718808, which covers inhibitors of the ROMK channel [1].

Why Generic Substitution of 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is Not Feasible for ROMK-Targeted Studies


Generic substitution within the ROMK inhibitor chemical space is unfeasible due to the steep and unpredictable structure-activity relationship (SAR) at the channel's binding site. Minor modifications to the piperidine-thiomorpholine scaffold or the dimethylpyrimidine substituent can alter inhibitory potency by orders of magnitude [1]. For instance, within the same patent family, closely related analogs exhibit a wide range of IC50 values (from 8.80 nM to >500 nM) in the same assay, highlighting that even subtle structural changes lead to a complete loss of desired pharmacological activity and invalidate cross-study comparisons [1].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine


Moderate ROMK Inhibitory Potency: IC50 of 510 nM in Thallium Flux Assay

This compound exhibits an IC50 of 510 nM against the human ROMK (Kir1.1) channel in a Thallium Flux Assay, placing it in a moderate potency tier within its patent-derived series [1]. This differentiates it from more potent analogs like compound 106 (IC50 8.80 nM) and compound 70 (IC50 24 nM), which are high-potency leads, and from inactive structures within the same series [1]. This intermediate potency is critical for applications where strong, complete channel block is undesirable, such as in studies exploring partial inhibition or functional selectivity [1].

ROMK Inhibition Potency Differentiation Electrophysiology

Uniquely Substituted Thiomorpholine Scaffold vs. Morpholine Analogs

The compound possesses a distinct thiomorpholine carbonyl substituent at the piperidine 3-position, a feature not shared by many high-potency analogs which often incorporate morpholine, tetrazole, or other heterocyclic amides [1]. Within the US9718808 patent series, compounds featuring this thiomorpholine modification cluster in a moderate potency range, suggesting a scaffold-dependent SAR inflection, while morpholine-containing analogs generally exhibit higher or lower potency depending on the distal substitution [1].

Structure-Activity Relationship Scaffold Differentiation ROMK Inhibitor Design

Patent-Defined Structural Novelty and Intellectual Property Status

This compound is explicitly claimed as Example 93 in US9718808, where the general Markush structure covers a broad class, but the specific combination of a 4,6-dimethylpyrimidin-2-yl group, a piperidine-3-carbonyl linker, and a thiomorpholine amide is unique to this example [1]. This structural fingerprint provides clear IP provenance and unambiguous chemical identity for procurement, unlike generic 'ROMK inhibitor' products where the precise substituent pattern is undefined [1].

Chemical Novelty Procurement Transparency IP Landscape

Top Research Application Scenarios for 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine


Elucidating ROMK Partial Inhibition in Renal Cell Lines

Researchers investigating the functional consequences of partial ROMK blockade can use this 510 nM IC50 compound to achieve sub-maximal channel inhibition without the confounding effects of complete block, as would be caused by more potent analogs like Compound 106 (8.80 nM). Its moderate potency allows for titration of channel activity in vitro, mimicking partial pharmacological interventions in renal physiology studies [1].

Scaffold-Focused SAR Studies Around Thiomorpholine Modifications

Medicinal chemistry teams exploring the impact of sulfur-containing heterocycles on ROMK binding kinetics and selectivity can use this compound as the reference [1]. Its unique thiomorpholine group serves as a defined starting point for synthesis libraries, enabling exploration of how oxidation state changes (e.g., to sulfoxide or sulfone) influence activity and metabolic stability [1].

IP-Defined Tool Compound for Repeat Dose Pharmacology Studies

For academic or biotech labs conducting in vivo pharmacology where a ROMK inhibitor with a well-characterized, lower-potency profile is needed to minimize acute electrolyte disturbances, this compound provides a patented tool molecule [1]. Its disclosed structure and synthetic route ensure batch-to-batch consistency, a critical factor for repeat dose studies [1].

Quote Request

Request a Quote for 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.